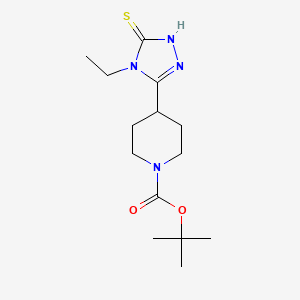

Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-5-18-11(15-16-12(18)21)10-6-8-17(9-7-10)13(19)20-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJGBIAGOAXTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the triazole moiety. The reaction conditions often include the use of tert-butyl protecting groups to ensure the stability of the intermediate compounds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

- The mercapto group (-SH) in the target compound enables disulfide formation or metal coordination, distinguishing it from the oxo variant (=O), which participates in hydrogen bonding but lacks nucleophilicity .

- The phenyl-substituted analog (discontinued) demonstrates how bulkier aromatic groups increase lipophilicity but may hinder synthetic scalability .

Electronic and Steric Modifications :

- The trifluoromethyl-hydroxy analog incorporates a trifluoromethyl group (-CF₃), which enhances electron-withdrawing effects and metabolic stability, while the hydroxy group (-OH) improves polarity for better solubility .

Biological Relevance :

- The imidazo-pyrrolo-pyrazine derivative (MW 510) exemplifies how extended heterocyclic systems (e.g., fused rings) can enhance binding affinity in kinase inhibitors, though synthetic complexity limits broad application .

Synthetic Considerations :

Biological Activity

Tert-butyl 4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's synthesis, biological mechanisms, and research findings.

The molecular formula of tert-butyl 4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is C16H24N6O2S with a molecular weight of approximately 364.47 g/mol. The compound features a piperidine core substituted with a triazole moiety that contains a mercapto group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of tert-butyl-substituted isatins with thiosemicarbazide derivatives to form the triazole ring. The reaction conditions are optimized for yield and purity.

Antimicrobial and Antifungal Properties

Research indicates that tert-butyl 4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine derivatives exhibit significant antimicrobial and antifungal activities. The presence of the mercapto group enhances its interaction with microbial enzymes and cell membranes, leading to increased efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Induction of apoptosis | |

| MCF7 | 15 | Cell cycle arrest at G2/M phase | |

| A549 | 12 | Inhibition of proliferation |

The biological activity of tert-butyl 4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine is attributed to its ability to interact with specific molecular targets such as enzymes involved in metabolic pathways and receptors on cell surfaces. The mercapto group plays a critical role in forming covalent bonds with target proteins, thereby altering their function.

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections and tumors:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections demonstrated that a derivative of this compound significantly reduced infection rates compared to standard treatments.

- Case Study on Cancer Treatment : Preclinical studies showed that administration of this compound led to reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the typical synthetic routes for preparing Tert-butyl 4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate?

The synthesis involves multi-step protocols. A common approach includes:

- Triazole ring formation : Reacting ethylamine derivatives with thiocyanate to generate the 4-ethyl-5-mercapto-1,2,4-triazole core .

- Piperidine coupling : Introducing the piperidine moiety via nucleophilic substitution or coupling reactions, often using tert-butyl carbamate as a protecting group .

- Deprotection and purification : Final Boc deprotection (if required) and purification via column chromatography or recrystallization .

Q. What common chemical transformations does this compound undergo?

Key reactions include:

- Oxidation : The mercapto (-SH) group can be oxidized to sulfoxides or sulfones using H2O2 or KMnO4.

- Nucleophilic substitution : The piperidine’s tertiary amine reacts with electrophiles (e.g., alkyl halides) under basic conditions .

- Reduction : LiAlH4 or NaBH4 can reduce the triazole ring’s unsaturated bonds in specific conditions .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns protons and carbons in the piperidine, triazole, and tert-butyl groups .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- FT-IR : Identifies functional groups like -SH (2500–2600 cm<sup>-1</sup>) and carbonyl (C=O, ~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Catalysts : Use Pd-based catalysts for coupling steps to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Refluxing in dichloromethane or ethyl acetate minimizes side reactions .

- In-line monitoring : Techniques like TLC or HPLC track reaction progress and impurity formation .

Q. How do substituents (e.g., ethyl, mercapto) influence the compound’s reactivity and stability?

- Ethyl group : Enhances steric hindrance, reducing nucleophilic attack on the triazole ring .

- Mercapto group : Increases susceptibility to oxidation; requires inert atmospheres (N2/Ar) during synthesis .

- Comparative studies with analogs (e.g., cyclopropyl or methyl derivatives) show substituents modulate electronic effects on piperidine’s basicity .

Q. What methodologies resolve contradictions in spectral data or unexpected reaction outcomes?

- Density Functional Theory (DFT) : Computes theoretical NMR/IR spectra to validate experimental data .

- Isotopic labeling : Traces reaction pathways (e.g., <sup>13</sup>C-labeled tert-butyl groups) to identify byproducts .

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. How can researchers evaluate the compound’s biological activity and molecular interactions?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance) .

- Molecular docking : Predict binding affinity to receptors (e.g., GPCRs) using software like AutoDock .

- ADMET profiling : Assess pharmacokinetics via liver microsome stability assays and Caco-2 permeability tests .

Q. What safety protocols are critical when handling the mercapto (-SH) group in lab settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols .

- Personal protective equipment (PPE) : Nitrile gloves and eye protection prevent skin/eye contact .

- Waste disposal : Neutralize residual -SH groups with oxidizing agents (e.g., NaOCl) before disposal .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.